Pevonedistat Hydrochloride
Overview
Description
Pevonedistat Hydrochloride is an effective and selective inhibitor of NEDD8-activating enzyme . It is being investigated as a cancer treatment, for example, for mantle cell lymphoma (MCL) .
Molecular Structure Analysis
Pevonedistat Hydrochloride has a molecular formula of C21H26ClN5O4S . It belongs to the class of organic compounds known as indanes, which are compounds containing an indane moiety, consisting of a cyclopentane fused to a benzene ring .Chemical Reactions Analysis
Pevonedistat is an AMP mimetic. It forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket of UBA3 by reacting with thioester-linked NEDD8 bound to the enzyme’s catalytic cysteine .Scientific Research Applications
Myelodysplastic Syndromes (MDS) Treatment
Pevonedistat hydrochloride has shown promise in the treatment of myelodysplastic syndromes (MDS). It's being investigated for its potential to improve prognostication and therapy of MDS. Notably, it has been combined with azacytidine, showing the potential to enhance durable responses compared to azacytidine alone. This suggests that Pevonedistat could be a key player in creating more precise and personalized treatments for MDS, leading to improved therapeutic algorithms (Santini, 2021).
Mechanism of Action
Pevonedistat inhibits the NEDD8-activating enzyme (NAE), preventing the activation of cullin-RING ligases (CRLs), which are critical for proteasome-mediated protein degradation . This disruption of CRL-mediated protein turnover leads to apoptosis in cancer cells by deregulating S-phase DNA synthesis .
Safety and Hazards
Future Directions
Pevonedistat Hydrochloride is currently under clinical development and has shown promise in preclinical and clinical activity across solid tumors and hematological malignancies . It is being studied in combination with other drugs for the treatment of myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) .
properties
IUPAC Name |
[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKDNNXKYODZJI-BVMPOVDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151270 | |
Record name | MLN4924 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pevonedistat Hydrochloride | |
CAS RN |
1160295-21-5 | |
Record name | Pevonedistat hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160295215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLN4924 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEVONEDISTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28I8PCX76B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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